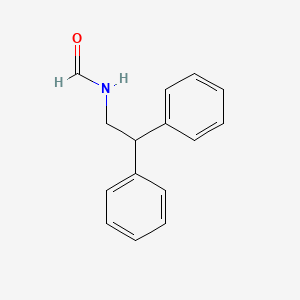

N-(2,2-Diphenylethyl)formamide

描述

Contextual Significance of Formamide (B127407) Compounds in Contemporary Chemical Science

Formamides, organic compounds characterized by the -N(R)CHO functional group, are a cornerstone of modern chemical science due to their remarkable versatility. nih.govchemeo.commdpi.com As derivatives of formic acid, they serve as crucial intermediates in a vast array of chemical syntheses. mdpi.com Their applications span from being feedstocks for the manufacturing of pharmaceuticals, such as sulfa drugs, to their use in the production of herbicides and pesticides. chemeo.commdpi.com

The utility of formamides is also prominent in organic synthesis, where they act as key precursors for a variety of important compounds. ontosight.ai For instance, N-formyl compounds are instrumental in the synthesis of pharmacologically significant molecules like 1,2-dihydroquinolines and quinolone antibiotics. ontosight.ai Furthermore, formamides are employed as reagents for the synthesis of isocyanides and for the amination of azoles. ontosight.ai The reactivity of formamides, including their participation in condensation reactions, transamidation, cross-coupling, and radical reactions, allows for the construction of more complex organic molecules. nih.gov

Beyond their role as synthetic intermediates, formamides are also utilized as specialized solvents for many ionic compounds and as stabilizers for nucleic acids like RNA in gel electrophoresis. chemeo.com The diverse functionalities and reactivities of formamide compounds underscore their sustained importance in medicinal chemistry, organic synthesis, and materials science. ontosight.aiontosight.ai

N-(2,2-Diphenylethyl)formamide within the Formamide Class: Research Trajectories

Within the extensive family of formamides, this compound emerges as a compound of interest primarily for its role as a synthetic intermediate and building block in the creation of more complex and often biologically active molecules. ontosight.aimdpi.com The research trajectory of this compound is closely linked to its structural precursor, 2,2-diphenylethan-1-amine, which is recognized as a valuable scaffold in medicinal chemistry. mdpi.commdpi.com

The 2,2-diphenylethylamine (B1585070) framework is significant because it imparts properties like lipophilicity and receptor-binding affinity, making it a desirable component in the development of psychoactive and neuroprotective agents. mdpi.com This structural motif is found in several medicinal drugs. mdpi.com Consequently, research involving this scaffold is active, with studies reporting the synthesis of novel hybrid molecules. For example, the reaction of 2,2-diphenylethan-1-amine with other reagents has been used to create new compounds with potential therapeutic applications, such as N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.commdpi.com

Given that this compound is the formylated version of this key amine, its research trajectory is positioned within synthetic and medicinal chemistry. It serves as a precursor or an intermediate in the synthesis of these more complex target molecules. The formamide group can act as a protecting group for the amine or be a part of the synthetic pathway to introduce or modify the amine functionality, highlighting its supportive but crucial role in the development of new chemical entities.

Chemical Compound Data

Below are the key chemical identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 19501-33-8 |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| Synonyms | Formamide, N-(2,2-diphenylethyl)- |

Structure

3D Structure

属性

分子式 |

C15H15NO |

|---|---|

分子量 |

225.28 g/mol |

IUPAC 名称 |

N-(2,2-diphenylethyl)formamide |

InChI |

InChI=1S/C15H15NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,16,17) |

InChI 键 |

PLDXYSLIYFGPAW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(CNC=O)C2=CC=CC=C2 |

产品来源 |

United States |

Chemical Reactivity and Transformations of N 2,2 Diphenylethyl Formamide

General Reactions of the Formamide (B127407) Functional Group

The formamide group (HCONH-) is the simplest amide functionality and exhibits a range of characteristic reactions. While being the parent of formamides, its reactivity provides a foundational understanding of the transformations that N-(2,2-Diphenylethyl)formamide can undergo at the formyl end of the molecule. atamanchemicals.com

Formamides can undergo thermal decomposition. For instance, the parent compound, formamide, decomposes into carbon monoxide and ammonia (B1221849) when heated above 100°C. wikipedia.org At higher temperatures, the products can shift to hydrogen cyanide and water. wikipedia.org Formamides also serve as versatile C1 building blocks in organic synthesis, participating in condensation and transamidation reactions to construct more complex molecules. researchgate.net

Hydrolysis is a fundamental reaction of amides. The hydrolysis of formamide to formic acid and ammonia can occur under both acidic and basic conditions. nih.gov Theoretical studies on the hydrolysis of other N-substituted formamides show that the reaction can proceed through different pathways, often assisted by water molecules that facilitate proton transfer and nucleophilic attack on the carbonyl carbon. nih.gov These general principles of hydrolysis are applicable to this compound, leading to the cleavage of the N-formyl group.

Furthermore, the formamide functional group is a key participant in the Leuckart reaction, where it acts as a reducing and aminating agent to convert ketones or aldehydes into primary amines via their N-formyl derivatives. atamanchemicals.comdigitellinc.com

Amide Bond Transformations and Cleavages

The central amide bond (CO-N) in this compound is robust, yet it can be cleaved under specific chemical conditions to yield 2,2-diphenylethan-1-amine and a formic acid derivative. This transformation, often referred to as de-formylation or hydrolysis, is a critical reaction for either unmasking the primary amine or for further synthetic manipulations.

Amide bond cleavage can be achieved through several methods:

Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as concentrated hydrochloric acid, in a suitable solvent like methanol (B129727), can effectively hydrolyze the formamide to the corresponding primary amine hydrochloride. google.com This method is common for the removal of the formyl protecting group.

Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the amide bond, although this is sometimes less common than acidic hydrolysis for simple formamides.

Reductive Cleavage: Certain reducing agents can cleave the amide bond. For example, transition-metal-free protocols using hydrosilanes can selectively break the C-N bond through a deacylative cleavage pathway. organic-chemistry.org Another reductive method involves using an excess of lithium in the presence of a catalytic amount of naphthalene, followed by methanolysis, to generate the amine. organic-chemistry.org

Metal-Mediated Cleavage: The coordination of transition metal ions to the amide can facilitate its cleavage. The Lewis acidity of the metal center is crucial for activating the amide bond towards nucleophilic attack. rsc.org For example, the fragmentation of N-(2,2-diphenylethyl)-4-nitrobenzamide, a related amide, shows cleavage of the amide bond during mass spectral analysis. mdpi.com

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Concentrated HCl, Methanol | 2,2-Diphenylethan-1-amine hydrochloride | Common method for formyl group deprotection. google.com |

| Reductive Deacylation | Hydrosilanes | 2,2-Diphenylethan-1-amine | Transition-metal-free method for C-N bond cleavage. organic-chemistry.org |

| Reductive Cleavage | Lithium, Naphthalene (cat.) | 2,2-Diphenylethan-1-amine | Non-hydrolytic reductive procedure. organic-chemistry.org |

Derivatization Strategies at the Nitrogen and Diphenylethyl Moieties

This compound can be chemically modified at two primary locations: the nitrogen atom of the formamide group and the aromatic rings of the diphenylethyl group.

Derivatization at the Nitrogen Atom: The nitrogen atom in a secondary amide is generally not highly nucleophilic. However, the N-H proton can be deprotonated with a strong base to form an amidate anion, which can then react with various electrophiles. A key example is N-alkylation. For instance, the related compound N-(phenethyl)formamide can be alkylated with propargyl bromide to prepare allenamides. sigmaaldrich.com This suggests that this compound could undergo similar N-alkylation reactions.

Another approach to derivatization involves replacing the formyl group entirely via a cleavage-acylation sequence. The primary amine, 2,2-diphenylethan-1-amine, obtained after amide bond cleavage, is a versatile intermediate. mdpi.com It can react with various acylating agents, such as acyl chlorides or anhydrides, to form a wide range of new amide derivatives. For example, 2,2-diphenylethan-1-amine has been reacted with 4-nitrobenzoyl chloride and furan-2-carbonyl chloride to synthesize N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(2,2-diphenylethyl)furan-2-carboxamide, respectively. mdpi.commdpi.com

Derivatization at the Diphenylethyl Moiety: The two phenyl rings of the diphenylethyl group are susceptible to electrophilic aromatic substitution (EAS). However, the N-(formyl)-aminoethyl substituent (-CH(Ph)CH2NHCHO) acts as a deactivating group on the benzene (B151609) ring, making these reactions more challenging than with unsubstituted benzene. The deactivating nature arises from the electron-withdrawing character of the amide group.

Common EAS reactions include:

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are fundamental methods for forming new carbon-carbon bonds on aromatic rings. libretexts.orgthieme.de These reactions are typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). libretexts.org However, there are significant limitations. The reaction fails with strongly deactivated aromatic rings. libretexts.org Furthermore, the amine functionality, even in its formylated form, can complex with the Lewis acid catalyst, leading to further deactivation. libretexts.org

Nitration and Halogenation: Other EAS reactions like nitration (using a mixture of nitric and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) could potentially introduce nitro or halo substituents onto the phenyl rings, although the deactivating nature of the side chain would necessitate harsh reaction conditions. The substitution pattern (ortho, meta, para) would be influenced by the directing effects of the substituent group.

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Nitrogen Atom | N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(2,2-diphenylethyl)formamide |

| Nitrogen Atom (via cleavage) | N-Acylation | 1. Hydrolysis (e.g., HCl) 2. Acyl Chloride (RCOCl) | N-(2,2-diphenylethyl)amide |

| Phenyl Rings | Friedel-Crafts Acylation | Acyl Chloride (RCOCl), AlCl₃ | Acyl-substituted this compound |

| Phenyl Rings | Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

N 2,2 Diphenylethyl Formamide Derivatives and Analogs in Chemical Synthesis

Synthesis of Substituted Formamides with the 2,2-Diphenylethyl Backbone

The 2,2-diphenylethyl backbone serves as a versatile foundation for the synthesis of various substituted formamides and related amide analogs. A key precursor for these syntheses is 2,2-diphenylethan-1-amine. The reactivity of the primary amine allows for the straightforward formation of amide bonds with a variety of acylating agents.

A notable example is the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.comresearchgate.net This reaction involves the coupling of 2,2-diphenylethan-1-amine with furan-2-carbonyl chloride. The process is typically carried out in a solvent like dichloromethane, with a base such as trimethylamine (B31210) added to neutralize the hydrogen chloride byproduct. mdpi.com The reaction proceeds efficiently, yielding the target carboxamide, which can be purified using standard techniques like chromatography. mdpi.com This synthesis demonstrates a reliable method for introducing heterocyclic moieties onto the 2,2-diphenylethyl scaffold.

The synthesis can be summarized as follows:

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| 2,2-Diphenylethan-1-amine | Furan-2-carbonyl chloride | Dichloromethane | Trimethylamine | N-(2,2-Diphenylethyl)furan-2-carboxamide |

Table 1: Synthesis of a Substituted Amide with the 2,2-Diphenylethyl Backbone. mdpi.com

This synthetic strategy is adaptable, allowing for the creation of a library of derivatives by varying the acyl chloride or carboxylic acid partner. The resulting substituted amides are then studied for their unique chemical and biological properties.

Design and Synthesis of Bio-functional Hybrid Molecules Utilizing the Diphenylethyl Amide Scaffold

The concept of creating hybrid molecules involves combining two or more distinct pharmacophores or bioactive scaffolds into a single molecular entity. This strategy aims to develop multifunctional drugs that may exhibit improved efficacy, selectivity, or a novel mechanism of action. mdpi.comnih.govrsc.org The diphenylethyl amide scaffold is an attractive component for such designs due to the established biological relevance of its constituent parts.

The 2,2-diphenylethylamine (B1585070) moiety is a structural feature found in numerous psychoactive and neuroprotective agents. mdpi.com Its two phenyl groups contribute to lipophilicity, which can be crucial for crossing biological membranes, and can engage in specific binding interactions with biological targets. mdpi.com

By coupling this neurologically relevant scaffold with other bioactive units, novel hybrid molecules can be synthesized. For instance, the previously mentioned synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide is a prime example of this design principle. mdpi.com The furan (B31954) ring is a versatile chemical structure present in compounds developed for cardiovascular diseases, with some 5-aryl-furan-2-carboxamides showing potential as urotensin-II receptor blockers, which are important in regulating cardiovascular function. mdpi.com

The fusion of the 2,2-diphenylethylamine scaffold (associated with neurological activity) and the furan-2-carboxamide moiety (associated with cardiovascular activity) results in a hybrid molecule with the potential for enhanced or entirely new therapeutic applications. mdpi.com This approach provides a promising avenue for the development of next-generation multifunctional drugs. mdpi.com

N-(2,2-Diphenylethyl)formamide as Precursors to Complex Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of both the metal node and the organic linker. nih.gov

This compound and its derivatives are potential candidates for use as organic ligands in the synthesis of novel MOFs. The amide group (-C(=O)N-) within the formamide (B127407) structure possesses both oxygen and nitrogen atoms that can act as coordination sites for metal ions. nih.gov This ability to chelate or bridge metal centers is a fundamental requirement for an organic linker in MOF construction.

Mechanistic Investigations of Formamide and Amide Formation/transformation

Catalytic Mechanisms in Formylation Reactions

The formylation of an amine, such as 2,2-diphenylethylamine (B1585070), is a key method for synthesizing N-(2,2-Diphenylethyl)formamide. This transformation involves the addition of a formyl group (-CHO) to the nitrogen atom. While various stoichiometric formylating agents exist, catalytic methods are often preferred for their efficiency and atom economy. nih.gov

One common approach is the use of formic acid as the formylating agent, often accelerated by a catalyst. For instance, molecular iodine (I₂) can catalyze the N-formylation of amines with formic acid. The proposed mechanism involves the activation of the formic acid carbonyl group by iodine, making it more susceptible to nucleophilic attack by the amine.

A plausible catalytic cycle for the iodine-catalyzed formylation of 2,2-diphenylethylamine would proceed as follows:

Activation: Iodine acts as a Lewis acid, coordinating to the carbonyl oxygen of formic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of the nitrogen atom in 2,2-diphenylethylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to yield the final product, this compound, and regenerate the iodine catalyst.

Transition metal catalysts, including those based on iridium or ruthenium, can also facilitate the formylation of amines using sources like paraformaldehyde or carbon dioxide and a hydrosilane. nih.gov In these cases, the mechanism typically involves the formation of a metal-hydride species that participates in the reduction of the formyl source and subsequent transfer to the amine.

Palladium-Catalyzed Amidation Mechanisms

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds and can be adapted for the synthesis of tertiary amides like this compound. syr.edunih.gov This would typically involve the coupling of an aryl or vinyl halide/triflate with 2,2-diphenylethylamine, followed by a separate formylation step, or by coupling an appropriate aryl precursor directly with a formamide (B127407) nucleophile.

The generally accepted catalytic cycle for palladium-catalyzed amidation involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X].

Amine Coordination and Deprotonation: The amine (in this case, 2,2-diphenylethylamine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex, [Ar-Pd(II)-N(H)(CH₂CHPh₂)]. This step is often crucial and can be the rate-determining step.

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-aryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.edu

The efficiency of this cycle is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich biarylphosphine ligands are often employed to promote the reductive elimination step and stabilize the catalytically active species. nih.govmit.edu

| Step | Description | Key Species |

| 1. Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. | Pd(OAc)₂, Pd₂(dba)₃ |

| 2. Oxidative Addition | The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. | Ar-Pd(II)-X(L)₂ |

| 3. Amine Coordination/Deprotonation | The amine coordinates to the Pd(II) center and is deprotonated by a base. | [Ar-Pd(II)-NRR'(L)₂] |

| 4. Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Ar-NRR' + Pd(0)L₂ |

This table outlines the generally accepted mechanism for Buchwald-Hartwig amination, a process applicable to the synthesis of precursors for or analogs of this compound.

Identification and Characterization of Reactive Intermediates in Amide Synthesis

The direct observation and characterization of reactive intermediates are essential for validating proposed reaction mechanisms. In amide synthesis, these intermediates are often transient and present in low concentrations.

Tetrahedral Intermediates: In non-catalyzed or acid/base-catalyzed direct amidation reactions between a carboxylic acid and an amine, a neutral or charged tetrahedral intermediate is formed after the nucleophilic attack of the amine on the carbonyl carbon. This species is typically unstable and rapidly collapses to form the amide and water.

N-Formyl Imines and Carbinolamines: In reactions where formamide acts as a formylating agent, intermediates such as N-formyl imines or N-formyl carbinolamines have been proposed. nih.gov These species can arise from the condensation of an aldehyde with formamide and are key precursors to the final N-formylated product. nih.gov

Palladium-Amido Complexes: In palladium-catalyzed amidation, the [Ar-Pd(II)-amido] complex is a critical intermediate. nih.gov Its structure and reactivity, which are heavily influenced by the supporting ligands, dictate the efficiency of the crucial reductive elimination step. While challenging, related intermediates have been isolated and characterized using techniques like NMR spectroscopy and X-ray crystallography in model systems, providing strong evidence for the proposed catalytic cycle. nih.gov

The study of these intermediates often relies on a combination of kinetic experiments, computational modeling, and in some cases, spectroscopic analysis under specialized conditions. nih.gov

Thermodynamic and Kinetic Considerations in Amide Bond Formation Processes

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that produces water. Under standard conditions, this process is often reversible and close to thermodynamically neutral.

Thermodynamics: The direct condensation to form an amide bond is typically characterized by a small positive Gibbs free energy (ΔG), indicating that the reaction is not spontaneous and requires an energy input (e.g., heat) to drive off water and shift the equilibrium toward the products. The stability of the amide bond itself is due to resonance stabilization, but this does not overcome the entropic penalty of combining two molecules into one and forming water.

Theoretical studies on the dimerization of formamide molecules provide insight into the thermodynamics of the hydrogen bonds that characterize amide interactions. nih.gov In apolar solvents, the formation of an amide hydrogen bond is significantly more stable than in polar solvents like water, where solvent molecules compete for hydrogen bonding. nih.gov

| Solvent | Binding Free Energy (kcal/mol) | Note |

| Carbon Tetrachloride (CCl₄) | -8.4 | Represents an apolar environment. nih.gov |

| Water (H₂O) | -0.3 | Represents a polar, protic environment. nih.gov |

This table shows the calculated binding free energies for the formation of a formamide dimer, modeling the stability of the amide hydrogen bond in different solvent environments. nih.gov

Kinetics: Kinetically, the direct reaction between a carboxylic acid and an amine is slow due to a high activation energy barrier for the formation of the tetrahedral intermediate from the carboxylate-ammonium salt. Catalysts, whether acidic, basic, or metallic, function by providing a lower energy pathway for the reaction.

In palladium-catalyzed amidation, the kinetics can be complex, with the rate-determining step varying depending on the specific substrates, ligands, and reaction conditions. liverpool.ac.uk Often, the reductive elimination of the product from the Pd(II)-amido complex is the slowest step in the catalytic cycle. Kinetic studies, such as reaction rate analysis and Hammett plots, can elucidate the electronic effects on the rate-determining step and provide insight into the transition state's nature. liverpool.ac.ukchemrxiv.org

Role of Solvents in Reaction Mechanisms (e.g., Dimethylformamide)

The choice of solvent plays a multifaceted role in amide bond formation, influencing reactant solubility, reaction rates, and even the reaction pathway itself. N,N-Dimethylformamide (DMF) is a common solvent in these reactions, but its role can extend beyond that of an inert medium. nih.gov

As a Polar Aprotic Solvent: DMF is a polar aprotic solvent with a high dielectric constant and a high boiling point. These properties make it excellent for dissolving a wide range of organic and inorganic reagents. nih.gov Its polar nature can stabilize charged intermediates and polar transition states, which can accelerate reaction rates, particularly for mechanisms involving polar species, such as Sₙ2-type reactions. nih.gov In palladium-catalyzed coupling, the use of a non-polar solvent like toluene (B28343) is sometimes favored to promote the desired reaction over side-products, but DMF's coordinating ability can be beneficial in other cases. nih.gov

As a Reagent: DMF can actively participate in chemical transformations. It can serve as a source for various functional groups, including the formyl group (-CHO), dimethylamino group (-NMe₂), and even a methyl group (-CH₃) under different catalytic conditions. guidechem.comnih.gov For example, in the Vilsmeier-Haack reaction, a complex of DMF and phosphorus oxychloride acts as a potent formylating agent. wikipedia.org Therefore, in a reaction designed to produce this compound, DMF could potentially serve as both the solvent and the formyl source, depending on the other reagents and catalysts present.

As a Stabilizer: DMF has been shown to act as a stabilizer for metal nanoparticles (e.g., Pd, Au, Cu), preventing their aggregation and maintaining their catalytic activity over time. nih.gov This stabilizing effect occurs through the interaction of the amide group of DMF with the surface of the nanoparticles. nih.gov

The diverse roles of DMF highlight the importance of considering the solvent not just as a passive medium but as a potentially active component that can fundamentally influence the reaction mechanism. nih.govnih.gov

Applications of N 2,2 Diphenylethyl Formamide in Advanced Organic Synthesis

Role as an Intermediate in Multi-step Organic Syntheses

N-(2,2-Diphenylethyl)formamide functions as a crucial intermediate in multi-step synthetic pathways, most notably in the construction of heterocyclic ring systems. Its primary role is as a substrate in the Bischler-Napieralski reaction, a powerful method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide using a dehydrating acid catalyst, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.com

In this reaction, the this compound molecule undergoes cyclodehydration. The formyl group is activated by the acid catalyst, leading to the formation of a highly reactive electrophilic species, such as a nitrilium ion. nrochemistry.comwikipedia.org This electrophile then attacks one of the adjacent phenyl rings in an intramolecular fashion, resulting in the closure of a new six-membered ring. The final product of this step is a 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivative. The stability and reactivity of this compound make it an ideal starting point for this transformation, providing a reliable pathway to this important heterocyclic core.

The general transformation can be summarized as follows:

Starting Material: this compound

Reaction: Bischler-Napieralski Reaction

Key Intermediate Product: 1-Phenyl-3,4-dihydroisoquinoline scaffold

This dihydroisoquinoline intermediate is not typically the final product but serves as a versatile platform for further chemical modifications, leading to a wide range of more complex molecules. nih.gov

Utilization in Peptide Coupling Reactions and Related Amide Formations

While this compound is not directly employed as a coupling reagent in peptide synthesis, it serves an essential indirect role as a stable precursor to the corresponding primary amine, 2,2-diphenylethanamine. The formamide (B127407) group (-NHCHO) acts as a protecting group for the amine functionality (-NH₂). mdpi.com In many synthetic contexts, it is advantageous to carry the amine in this protected form, as the formamide is generally less reactive and more stable under various reaction conditions compared to the free amine.

When the 2,2-diphenylethylamine (B1585070) moiety is required for an amide bond formation or a peptide coupling reaction, the formamide is readily deprotected via hydrolysis under acidic or basic conditions to reveal the free amine. This resulting amine is a valuable building block, particularly in medicinal chemistry, where the diphenylethyl scaffold can impart beneficial properties such as lipophilicity and specific receptor-binding affinity. mdpi.com

The process can be outlined in two stages:

Deprotection: The formyl group of this compound is removed to yield 2,2-diphenylethanamine.

Coupling: The newly liberated 2,2-diphenylethanamine, possessing a nucleophilic primary amine, can then participate in standard amide bond-forming reactions. This includes coupling with an activated carboxylic acid to form a new, more complex amide or peptide linkage.

Therefore, the utility of this compound in this context lies in its function as a stable, easily handled precursor that can be converted to a reactive amine on demand for use in peptide and amide synthesis.

Contribution to the Synthesis of Specialty Chemicals

The true value of this compound as an intermediate is realized in its contribution to the synthesis of high-value specialty chemicals, particularly complex alkaloids and pharmacologically active compounds. nih.gov The dihydroisoquinoline core structure, efficiently produced from the formamide via the Bischler-Napieralski reaction, is a common scaffold in a multitude of natural products and synthetic drugs. nih.govrsc.org

Following the initial cyclization, the resulting 1-phenyl-3,4-dihydroisoquinoline can be subjected to further reactions. A common subsequent step is oxidation (dehydrogenation), which converts the dihydroisoquinoline into a fully aromatic isoquinoline (B145761). wikipedia.org This isoquinoline ring system is the central structural feature of many important alkaloid classes, including protoberberines and benzo[c]phenanthridines. nih.gov For example, synthetic routes to the alkaloid coralydine have been developed that utilize the cyclization of N-(1,2-diarylethyl)amides as a key step to construct the core framework. nih.gov

The synthetic pathway from the formamide to these complex specialty chemicals highlights its strategic importance.

| Starting Material | Key Reaction | Intermediate Product | Further Transformations | Final Specialty Chemical Class |

|---|---|---|---|---|

| This compound | Bischler-Napieralski Cyclization | 1-Phenyl-3,4-dihydroisoquinoline | Oxidation, Alkylation, Further Cyclizations | Isoquinoline Alkaloids (e.g., Protoberberines, Benzo[c]phenanthridines) |

Applications in C1 Chemistry and Sustainable Chemical Synthesis

The synthesis of this compound itself can be achieved through methods that align with the principles of C1 chemistry and sustainable synthesis. C1 chemistry focuses on using single-carbon molecules as feedstocks. The most direct and atom-economical method for preparing this compound is the N-formylation of 2,2-diphenylethanamine using a C1 source. nih.gov

Formic acid (HCOOH) is a widely used and effective C1 reagent for this purpose. The reaction involves the condensation of the amine with formic acid, typically with the removal of water, to form the amide bond. nih.gov This process can be conducted under green conditions, for instance, by simply heating the reactants together without a solvent, which minimizes waste and environmental impact. nih.gov

Other C1 sources can also be utilized for the N-formylation of amines, reflecting the versatility of sustainable synthetic strategies.

| C1 Source | General Reaction Conditions | Key Advantages |

|---|---|---|

| Formic Acid | Direct heating with amine, often solvent-free. nih.gov | High atom economy, simple procedure, readily available C1 source. |

| Methanol (B129727) | Catalytic aerobic oxidation in the presence of the amine. nih.gov | Utilizes a common and inexpensive liquid fuel as the C1 source. researchgate.net |

| Paraformaldehyde | Reaction with amine in the presence of an iridium catalyst. nih.gov | Effective solid source of formaldehyde (B43269) for formylation. |

| Carbon Dioxide (CO₂) | Reaction with amine in the presence of a reducing agent and catalyst. | Utilizes a greenhouse gas as a chemical feedstock. researchgate.net |

Preclinical and in Vitro Biological Activity Studies of N 2,2 Diphenylethyl Formamide

The study of N-(2,2-Diphenylethyl)formamide and related structures provides valuable insights into how specific chemical moieties contribute to biological activity. This section explores the preclinical and in vitro findings, focusing on structure-activity relationships, potential enzyme interactions, and the broader biological relevance of its constituent parts—the formamide (B127407) group and the diphenylethyl moiety—as building blocks for bioactive scaffolds.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of other nuclei.

¹H NMR spectroscopy for N-(2,2-Diphenylethyl)formamide reveals the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the formyl proton, the methylene and methine protons of the ethyl group, and the aromatic protons of the two phenyl rings. The integration of these signals corresponds to the number of protons of each type.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | s | 1H | CHO |

| 7.35-7.15 | m | 10H | Ar-H |

| 5.90 | br s | 1H | NH |

| 4.38 | t, J=7.8 Hz | 1H | CH |

| 3.82 | t, J=7.8 Hz | 2H | CH₂ |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the spectrum would display signals for the carbonyl carbon of the formamide (B127407) group, the methine and methylene carbons of the ethyl chain, and the distinct carbons of the phenyl rings (ipso, ortho, meta, and para). The chemical shifts of these carbons are indicative of their electronic environment.

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atom in the formamide moiety. The chemical shift of the nitrogen in this compound would be characteristic of a secondary amide, providing valuable data for confirming the functional group and studying intermolecular interactions such as hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₅H₁₅NO.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for assessing the purity of this compound and for identifying any potential impurities. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the molecule. Key fragments would likely arise from the cleavage of the C-C bond between the ethyl group and the phenyl rings, as well as fragmentation of the formamide group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O groups of the secondary amide, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl rings and the aliphatic C-H bonds of the ethyl group.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~1670 | C=O stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. In this compound, the phenyl groups act as the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands in the UV region, corresponding to the π → π* electronic transitions of the aromatic rings. The position and intensity of these absorptions can be influenced by the substitution on the aromatic rings and the solvent used for the analysis.

Chromatographic Purification and Analytical Methods (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system (eluent) would be chosen to achieve good separation of the product from any starting materials or byproducts. The retention factor (Rf) value of the compound is a characteristic property under a specific set of chromatographic conditions (stationary phase and mobile phase).

Column Chromatography is a preparative technique used to purify larger quantities of the compound. A stationary phase, such as silica gel or alumina, is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents is then passed through the column to elute the components at different rates, allowing for the isolation of pure this compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound, the experimentally determined percentages of C, H, and N would be compared to the theoretical values calculated from its molecular formula (C₁₅H₁₅NO). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

| Element | Percentage |

| Carbon (C) | 80.0% |

| Hydrogen (H) | 6.71% |

| Nitrogen (N) | 6.22% |

| Oxygen (O) | 7.10% |

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations

Molecular docking simulations for a molecule like N-(2,2-diphenylethyl)formamide would involve preparing a 3D model of the compound and docking it into the active site of a target protein. The process predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity. For instance, studies on Schiff base ligands derived from the structurally related DL-1-phenylethylamine have utilized molecular docking to explore their potential biological activities.

The results of such simulations can provide valuable information for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs. Molecular dynamics (MD) simulations can further refine the docking poses, providing a more dynamic picture of the ligand-receptor interactions over time and helping to assess the stability of the complex.

Table 1: Key Aspects of Molecular Modeling and Docking for this compound and Analogs

| Computational Technique | Purpose | Expected Insights for this compound |

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a receptor. | Identification of potential biological targets and key intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions). |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Assessment of the stability of the ligand-receptor complex and conformational changes upon binding. |

| Structure-Activity Relationship (SAR) Studies | Relates the chemical structure of a compound to its biological activity. | Guidance for the rational design of derivatives with improved activity based on docking and MD results. |

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. wikipedia.orgnih.gov DFT calculations on formamide (B127407) and its derivatives have provided deep insights into their properties, which can be extended to this compound. researchgate.netkhanacademy.org

Furthermore, DFT calculations are instrumental in understanding reaction mechanisms. For instance, studies on the double proton transfer in formamide dimers have been elucidated using DFT. researchgate.net For this compound, DFT could be used to investigate its reactivity in various chemical transformations, such as hydrolysis or reactions at the formyl group. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide information about the molecule's nucleophilic and electrophilic character.

Table 2: Predicted Molecular Properties of Formamide from DFT Calculations

| Property | Predicted Value | Significance |

| C-N Bond Length | Shorter than a typical C-N single bond | Indicates partial double-bond character due to resonance. khanacademy.org |

| Amide Geometry | Planar C-N-O unit | A key structural feature of amides. khanacademy.org |

| Dipole Moment | Approximately 3.7 Debye | Reflects the polarity of the molecule. khanacademy.org |

Note: These values are for the parent formamide molecule and would be influenced by the N-(2,2-diphenylethyl) substituent.

Conformational Analysis of this compound and Derivatives

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis of this compound would aim to identify the most stable arrangements of its atoms in space. Due to the presence of several rotatable bonds, this molecule can adopt multiple conformations.

Computational methods, such as molecular mechanics and quantum mechanics (including DFT), are essential for exploring the potential energy surface and identifying low-energy conformers. For N-substituted formamides, the rotation around the C-N amide bond is a key conformational feature, leading to cis and trans isomers. In most N-alkyl formamides, the trans conformer is generally more stable. researchgate.net However, the bulky 2,2-diphenylethyl group in this compound could introduce significant steric hindrance, potentially influencing the relative stability of the cis and trans conformers.

Table 3: Factors Influencing the Conformational Preferences of N-Substituted Formamides

| Factor | Description | Expected Influence on this compound |

| Rotation around C-N Amide Bond | Leads to cis and trans isomers. | The bulky substituent may favor one isomer over the other due to steric hindrance. |

| Steric Hindrance | Repulsive interactions between bulky groups. | The two phenyl groups will significantly restrict the rotation around adjacent single bonds. |

| Intramolecular Interactions | Non-covalent interactions such as hydrogen bonds or van der Waals forces. | Potential for weak interactions between the phenyl rings and the formamide group. |

| Solvent Effects | The polarity of the solvent can influence the relative stability of different conformers. | Polar solvents might stabilize more polar conformers. |

Future Research Directions

Exploration of Novel Synthetic Pathways for N-(2,2-Diphenylethyl)formamide

Future research is poised to move beyond traditional formylation methods to more sustainable and efficient synthetic strategies for producing this compound. Key areas of exploration include:

Green and Sustainable Synthesis : A major thrust is the development of eco-friendly synthetic routes. rsc.org This involves utilizing bio-based feedstocks as formylating agents, minimizing the use of toxic reagents and harsh conditions. rsc.org For instance, research into using glycerol derivatives, which can be sourced from biodiesel production, as a carbonyl source for N-formylation presents a promising sustainable pathway. rsc.orgrsc.org Another avenue is the use of carbon dioxide (CO2), an abundant and renewable C1 resource, for the synthesis of formamides. researchgate.net

Electrochemical Synthesis : Electrochemical methods offer a transformative approach to sustainable chemical production by enabling precise and energy-efficient reactions. uva.nlresearchgate.net Future studies could focus on the electrochemical N-formylation of 2,2-diphenylethylamine (B1585070) using simple and abundant reagents like methanol (B129727), potentially unlocking metal-free pathways to this compound. uva.nl

Mechanochemistry : Solvent-free mechanochemical processes, such as ball milling, provide a green alternative to traditional solvent-based synthesis. nih.gov The application of mechanochemistry to the N-formylation of 2,2-diphenylethylamine using solid formylating agents like N-formylsaccharin could lead to rapid, high-yield, and environmentally benign production methods. nih.gov

| Synthetic Method | Potential Formyl Source | Key Advantages |

| Green Chemistry | Glycerol Derivatives, CO2 | Sustainable, reduces reliance on toxic reagents rsc.orgrsc.orgresearchgate.net |

| Electrochemical Synthesis | Methanol | Energy-efficient, potential for metal-free catalysis uva.nlresearchgate.net |

| Mechanochemistry | N-formylsaccharin | Solvent-free, rapid reaction times, user-friendly workup nih.gov |

Development of New Catalytic Systems for Formamide (B127407) and Amide Synthesis

The efficiency and selectivity of formamide synthesis are heavily reliant on the catalytic system employed. Future research will likely focus on designing novel catalysts that are more active, stable, and recyclable.

Heterogeneous Nanocatalysts : Nanostructured catalysts are gaining significant attention due to their high surface area, thermal stability, and reusability. rsc.orgresearchgate.net Research into metal/metal oxide-based nanocatalysts could lead to highly efficient systems for the N-formylation of 2,2-diphenylethylamine. rsc.orgresearchgate.net Bimetallic nanocatalysts, in particular, are being explored for their potential to enhance reactivity and selectivity. researchgate.net

Organocatalysis : The development of metal-free organocatalysts for amide bond formation is a key area of green chemistry. sigmaaldrich.com Systems based on organoboron compounds or tropylium ions that can activate carboxylic acids and amines under mild conditions are promising avenues. nih.govrsc.org These catalysts could offer a waste-free and direct method for synthesizing amides and formamides. sigmaaldrich.comacs.org

Biocatalysis : While still an emerging area for amide synthesis, biocatalysis offers a potentially highly sustainable route. ucl.ac.uk Future exploration could involve identifying or engineering enzymes capable of catalyzing the N-formylation of amines like 2,2-diphenylethylamine.

| Catalyst Type | Examples/Concepts | Potential Future Advantages |

| Heterogeneous Nanocatalysts | Metal/metal oxide nanoparticles, Bimetallic systems (e.g., AuPd–Fe3O4) | High activity, stability, recyclability, enhanced selectivity rsc.orgresearchgate.netresearchgate.net |

| Organocatalysts | Boronic acids, Tropylium ions, Urea-based scaffolds | Metal-free, mild reaction conditions, reduced waste nih.govrsc.orgacs.org |

| Biocatalysts | Engineered enzymes (e.g., formyltransferases) | High selectivity, environmentally benign, operates in aqueous media ucl.ac.ukwikipedia.org |

Expansion of Applications in Advanced Material Science and Chemical Biology

The unique structural features of the this compound scaffold, particularly the bulky diphenylethyl group, suggest potential applications beyond its role as a synthetic intermediate.

Materials Science : Formamides are used as solvents for processing polymers like polyacrylonitrile and as softeners for paper and fibers. wikipedia.org The diphenylethyl moiety could be incorporated into polymer backbones or as a pendant group to influence properties such as thermal stability, solubility, and optical characteristics. Future research could explore the synthesis of novel polymers and functional materials derived from this compound for applications in electronics or specialty coatings.

Chemical Biology and Medicinal Chemistry : The 2,2-diphenylethylamine scaffold is a valuable building block in medicinal chemistry, contributing to lipophilicity and receptor-binding affinity in psychoactive and neuroprotective agents. mdpi.com The formamide group itself is present in several natural products and pharmaceuticals. researchgate.net Future work could investigate derivatives of this compound as ligands for various biological targets, including G-protein coupled receptors (GPCRs) or enzymes, where the combination of the diphenylmethyl group and the formamide linker could lead to novel pharmacological profiles. mdpi.comresearchgate.net The exploration of such compounds as potential therapeutic agents for neurological or metabolic disorders is a viable research direction. mdpi.com

Advanced Mechanistic Elucidation of Reactions Involving the Diphenylethylformamide Scaffold

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones.

Computational and Spectroscopic Studies : Advanced computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition states, and the role of catalysts. nih.govrsc.org These theoretical studies can elucidate the effects of substituents on reaction energies and help in the rational design of more efficient catalysts. nih.gov

In-situ Reaction Monitoring : Techniques like operando Attenuated Total Reflection (ATR)-FTIR spectroscopy can be used to observe reactive intermediates and follow the progress of a reaction in real-time. rsc.org Applying these techniques to the synthesis of this compound could help to identify key intermediates and understand the kinetics of the reaction, leading to better process control and optimization. rsc.org

Isotopic Labeling Studies : Isotopic tracing experiments are powerful tools for confirming reaction pathways. rsc.org For example, by using isotopically labeled formylating agents, the exact origin of the formyl group in the final this compound product can be definitively established, which is particularly useful when exploring novel synthetic routes with complex mechanisms. rsc.org

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,2-diphenylethyl)formamide, and how can reaction yields be optimized?

- Answer : this compound can be synthesized via formylation of 2,2-diphenylethylamine using formic acid derivatives (e.g., formic acid with activating agents) or Vilsmeier-Haack reactions. For example, highlights cyclization and Vilsmeier reactions for similar formamide intermediates, achieving yields >80% through controlled reagent stoichiometry and temperature (60–80°C). Optimization strategies include:

- Design of Experiments (DOE) to evaluate temperature, solvent polarity, and catalyst effects.

- In-line monitoring (e.g., FTIR or HPLC) to track intermediate formation and minimize side reactions.

- Table : Comparison of yields under varying conditions:

| Method | Reagent Ratio | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vilsmeier | 1:1.2 (amine:POCl₃) | 70 | 82.6 | 99.6 |

| Direct formylation | 1:1.5 (amine:HCOOH) | 100 | 68.3 | 97.2 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

- ¹H/¹³C NMR :

- N-H proton (δ 8.1–8.3 ppm, singlet) and formyl carbonyl (δ ~163–165 ppm) confirm formamide functionality.

- Diphenylethyl group : Aromatic protons (δ 7.2–7.5 ppm, multiplet) and ethylenic protons (δ 3.8–4.2 ppm, triplet) .

- HRMS : Exact mass (e.g., [M+H]⁺ = calculated for C₁₅H₁₅NO: 225.1154) verifies molecular integrity .

- FTIR : Stretching vibrations for C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic environment of the diphenylethyl group influence the stability and reactivity of this compound under acidic or basic conditions?

- Answer : The bulky diphenylethyl group enhances steric protection of the formamide bond, reducing hydrolysis rates in acidic/basic media. shows analogous benzamides with diphenylethyl substituents exhibit <5% degradation after 24h at pH 2–12 (25°C). Reactivity studies should include:

- Kinetic profiling via LC-MS to quantify degradation products.

- Computational modeling (DFT) to map electron density around the formamide bond and predict susceptibility to nucleophilic attack .

Q. What strategies can resolve contradictions in spectral data during structural elucidation of this compound derivatives?

- Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from conformational isomerism or impurities. Resolution methods include:

- Variable Temperature (VT) NMR : To coalesce split peaks caused by slow rotational isomerism (e.g., formamide C-N bond rotation) .

- 2D-COSY/HSQC : Assign overlapping proton/carbon signals (e.g., aromatic vs. ethylenic protons) .

- Isotopic labeling (e.g., deuterated solvents/formamide-d₉ in ) to isolate solvent interference .

Q. How can researchers design coordination complexes or supramolecular assemblies using this compound as a ligand or building block?

- Answer : The formamide group can act as a hydrogen-bond donor/acceptor, while the diphenylethyl moiety provides π-π stacking sites. demonstrates similar formamides in supramolecular frameworks via:

- Metal coordination : Transition metals (e.g., Pd²⁺, Ru²⁺) bind to the formamide oxygen, forming stable complexes (confirmed by X-ray crystallography).

- Polymer networks : Self-assembly with ditopic linkers (e.g., pyrazine) yields porous materials for catalysis or sensing .

Q. What safety protocols are critical for handling this compound, particularly in large-scale syntheses or deuterated forms?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation (formamide vapors are toxic).

- Waste disposal : Segregate deuterated waste (e.g., formamide-d₉) and use licensed hazardous waste contractors .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Answer : Discrepancies (e.g., calculated vs. observed NMR shifts) may arise from solvent effects or crystal packing. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。